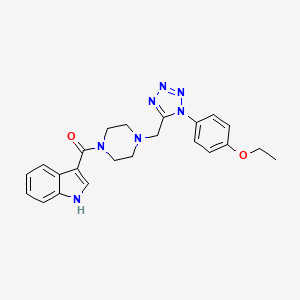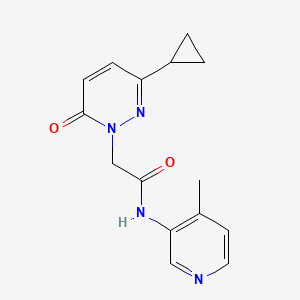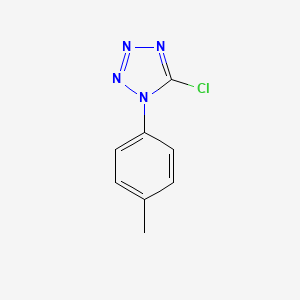
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-methoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s found in many commercially available drugs and has a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The isoxazole ring is a five-membered heterocyclic moiety. The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . For example, one method reported for the synthesis of 3-alkyl-5-aryl isoxazoles involves ultrasound radiation without using any catalyst .Applications De Recherche Scientifique
Isoxazole and Oxadiazole Derivatives in Scientific Research
Isoxazole and oxadiazole derivatives are notable for their wide range of applications in medicinal chemistry and drug development due to their versatile biological activities. These compounds have been extensively studied for their potential in treating various diseases and conditions.
Heterocyclic Compound Synthesis and Pharmacological Evaluation : Research has demonstrated the synthesis of heterocyclic compounds, including oxadiazole derivatives, exploring their pharmacological potential. For instance, computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing their broad therapeutic potential (Faheem, 2018).
Antimicrobial and Antitumor Activities : Synthesis of new compounds featuring 1,2,4-oxadiazole has been reported, with evaluations indicating antimicrobial and antitumor activities. Such studies highlight the role of oxadiazole derivatives in developing new chemotherapeutic agents (Krishna et al., 2015).
Lipoxygenase Inhibition : The synthesis of specific oxadiazole derivatives has been investigated for their ability to inhibit lipoxygenase enzymes, suggesting a potential route for treating conditions associated with inflammation and oxidative stress (Aziz‐ur‐Rehman et al., 2016).
Anticancer Evaluation : Certain oxadiazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines, underscoring the importance of structural modification in enhancing therapeutic efficacy (Yakantham et al., 2019).
Mécanisme D'action
The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological target. For example, some isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-23-13-5-4-10(7-17-13)16(22)18-8-14-19-15(21-25-14)11-6-12(24-20-11)9-2-3-9/h4-7,9H,2-3,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGSFBGSWBQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2754275.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)




![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2754287.png)
![7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2754288.png)




![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)